FANFT

Mutagenicity Ames Test Structure-Activity Relationship

Standardized two-stage bladder carcinogenesis protocols demand FANFT-not ANFT or other nitrofurans-to ensure reproducible tumor initiation. Substituting the pro-carcinogen invalidates cross-study comparisons. FANFT undergoes rate-limiting metabolic deformylation and prostaglandin H synthase (PHS)-catalyzed activation, enabling independent study of initiation and promotion phases. - Validated initiator in rat, mouse, and dog bladder cancer models - Conserved metabolic rate across species supports comparative oncology - Robust Ames-positive control; ranks above clinically relevant nitrofurans Available in stock (10 mg, 50 mg, 1 g). Custom synthesis and bulk packaging supported.

Molecular Formula C8H5N3O4S
Molecular Weight 239.21 g/mol
CAS No. 24554-26-5
Cat. No. B1219375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFANFT
CAS24554-26-5
SynonymsFANFT
N-4-(5-Nitro-2-furyl)-2-thiazolylformamide
Molecular FormulaC8H5N3O4S
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O
InChIInChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12)
InChIKeyZQBWQLJJMGJREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





FANFT Procurement Guide for Bladder Carcinogenesis Research


FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) is a synthetic nitrofuran derivative with the molecular formula C₈H₅N₃O₄S (MW 239.21) [1]. It is a potent, orally active uroepithelial carcinogen that serves as a widely validated initiator in experimental bladder cancer models across multiple species, including rats, mice, and dogs [1]. FANFT acts as a pro-carcinogen, requiring metabolic deformylation to its proximate carcinogenic form, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which then induces gene mutations and malignant cell transformation .

1

Workflow: Bladder carcinogenesis initiator in two-stage rodent models

2

Mechanism: Pro-carcinogen requiring sequential deformylation and PHS-catalyzed activation

3

Species relevance: Reported initiation across rat, mouse, and dog urothelial models

Why ANFT and Nitrofuran Substitutes Fail in FANFT Protocols


Substituting FANFT with its primary metabolite ANFT or other nitrofuran analogs (e.g., AF-2, nitrofurantoin) in established carcinogenesis protocols is scientifically invalid due to fundamentally distinct pharmacokinetic, metabolic, and carcinogenic potency profiles. While ANFT is the proximate carcinogen, FANFT is the necessary pro-drug for achieving sustained, tissue-specific exposure in vivo [1]. Comparative metabolic studies reveal that ANFT undergoes significantly faster hepatic clearance (e.g., ~4x greater rate in guinea pig vs. rat) and exhibits species-specific oxidation products, which directly correlate with species susceptibility to bladder cancer [2]. Furthermore, FANFT uniquely relies on sequential deformylation and prostaglandin H synthase (PHS)-catalyzed activation for DNA binding, a pathway not directly engaged by ANFT or other nitrofurans [3]. Using ANFT directly bypasses this critical, rate-limiting metabolic step, altering tumor latency, incidence, and histopathology, thereby rendering cross-study comparisons and established model validations unreliable.

Activation bypass

ANFT skips FANFT’s rate-limiting deformylation step, altering tumor latency and histopathology.

Species handling

ANFT hepatic clearance differs substantially across species, while FANFT’s pro-drug metabolism is more conserved.

Pathway mismatch

Nitrofuran analogs do not engage the PHS-dependent DNA binding pathway, limiting model cross-validation.

Comparative Evidence for FANFT Against Analogs


Mutagenic Potency Hierarchy in Ames Test

In a comparative Ames Salmonella typhimurium assay evaluating multiple nitrofuran derivatives, FANFT exhibited a mutagenic potency that was distinct from and ranked higher than several clinically relevant analogs. The assay quantitatively ordered the mutagenic activity of these compounds, providing a clear, data-driven basis for selecting FANFT over other nitrofurans for specific mechanistic studies [1].

Ames Mutagenicity
Head-to-head
Ranked highest tier (alongside AF-2)
Supports positive control selection in mutagenicity screening.
Compared vs nitrofurantoin and other nitrofuran analogs.
Mutagenicity Ames Test Structure-Activity Relationship Nitrofuran

Hepatic Metabolism and Species-Specific Carcinogenesis

A direct comparative study of hepatic NADPH-dependent oxidation revealed that the total rate of metabolism for the proximate carcinogen ANFT is approximately 4-fold higher in the resistant guinea pig (354 pmol/min/mg protein) compared to the susceptible rat [1]. In contrast, the total rate of FANFT metabolism was similar in both species and was only about one-quarter the rate of ANFT metabolism in the guinea pig. In the rat, the metabolic rates for FANFT and ANFT were similar [1]. This demonstrates that FANFT, as a pro-drug, exhibits a more conserved metabolic profile across species, while the differential handling of ANFT is a key determinant of species susceptibility.

Hepatic Metabolism
Head-to-head
ANFT metabolism ~4× greater in resistant guinea pig vs rat
FANFT metabolic profile more conserved across species.
In vitro hepatic microsomal assay with NADPH.
Drug Metabolism Species Specificity Hepatotoxicity Carcinogenesis

PHS-Mediated Activation and DNA Binding Requirement

A mechanistic study using [2-¹⁴C]-labeled compounds demonstrated that prostaglandin H synthase (PHS)-catalyzed binding of ANFT to protein is at least 4-fold greater than that of FANFT [1]. Crucially, while PHS catalyzed the binding of ANFT to DNA, no detectable binding of FANFT to DNA was observed under the same conditions [1]. This provides definitive biochemical evidence that FANFT itself is not the ultimate DNA-reactive species and must first undergo deformylation to ANFT. The lower PHS-catalyzed metabolism of FANFT and lack of direct DNA binding define the unique, multi-step activation pathway required for its carcinogenic action.

PHS Activation
Head-to-head
ANFT protein binding ≥4× FANFT; FANFT DNA binding not detectable
Confirms FANFT requires deformylation to ANFT for DNA reactivity.
PHS from ram seminal vesicle and bladder tissues.
Carcinogen Activation DNA Adducts Prostaglandin H Synthase Bladder Cancer

Azathioprine Response Distinguishing FANFT from BBN

In a rat carcinogenesis study directly comparing the effects of the immunosuppressant azathioprine on two common bladder carcinogens, a clear mechanistic divergence was observed. Azathioprine did not affect FANFT-induced bladder carcinogenesis in any treatment regimen (pre-, co-, or post-initiation) [1]. In stark contrast, when azathioprine was fed simultaneously with N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), there was a significant increase in the incidence of bladder tumors [1]. This differential response highlights that the pathways for FANFT and BBN tumorigenesis are pharmacologically distinct and are not interchangeable models for chemoprevention or co-carcinogenesis studies.

Azathioprine Response
Head-to-head
FANFT tumor incidence unaffected; BBN increased significantly
Models are pharmacologically distinct for immune modulation studies.
F344 rat carcinogenesis model.
Chemoprevention Azathioprine BBN Tumor Promotion

Chemical Stability Under Recommended Storage

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), FANFT is reported to be stable under recommended storage conditions . While specific quantitative stability data (e.g., degradation half-life under various conditions) is not provided in this source, the explicit statement of stability under recommended conditions is a key piece of information for procurement and laboratory planning. It provides a baseline assurance for product integrity when handled according to supplier guidelines, which is critical for ensuring reproducible experimental outcomes in long-term carcinogenesis studies.

Storage Stability
Data to verify
Stable under recommended conditions (GHS classification)
Supports procurement and storage planning.
Supplier-specific storage guidelines should be reviewed.
Chemical Stability Storage Handling Safety

FANFT Application Scenarios for Procurement


Two-Stage Initiation-Promotion in Rat Bladder

FANFT is the definitive initiator for two-stage bladder carcinogenesis protocols. Its requirement for metabolic deformylation to ANFT before PHS-catalyzed DNA binding makes it ideal for studying the initiation phase independently of promotion [1]. Researchers can administer FANFT for a defined period (e.g., 6 weeks), followed by a test article to assess its promoting or inhibitory activity on pre-neoplastic lesions, as validated in numerous peer-reviewed studies [2].

PHS-Dependent Carcinogen Activation Pathways

FANFT serves as a specific probe for studying PHS-mediated co-oxidation and its role in bladder carcinogenesis. Its metabolism is uniquely dependent on PHS hydroperoxidase activity, and the lack of direct FANFT-DNA binding necessitates the study of the upstream deformylation and PHS-activation steps [1]. This makes FANFT the compound of choice for evaluating chemopreventive agents that inhibit PHS, such as aspirin, which has been shown to inhibit FANFT-induced bladder lesions [2].

Comparative Toxicology and Species Susceptibility

The conserved metabolic rate of FANFT across species (unlike its metabolite ANFT) makes it a valuable tool for comparative oncology research [1]. Studies comparing susceptible (rat) and resistant (guinea pig) species can use FANFT administration to dissect the downstream, species-specific handling of its carcinogenic metabolite, ANFT, which is a primary determinant of differential tumorigenesis [1].

Positive Control in Mutagenicity Screening Assays

Given its established and high relative potency in the Ames Salmonella mutagenicity assay, ranking above several clinically relevant nitrofurans, FANFT is a robust positive control for screening programs evaluating the genotoxic potential of new chemical entities or environmental samples [1]. Its well-characterized mutagenic profile ensures assay sensitivity and provides a benchmark for comparative risk assessment.

Application
Selection Property
Validation Focus
Two-stage bladder carcinogenesis
Pro-carcinogen with deformylation-dependent activation
Initiation phase independence from promotion
PHS-dependent activation studies
Lack of direct DNA binding; PHS-catalyzed activation required
Deformylation and PHS-activation pathway
Comparative species susceptibility
Conserved metabolic rate across species
Species-specific handling of ANFT metabolite
Mutagenicity screening positive control
Reported top-tier Ames mutagenic potency
Genotoxic potential benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for FANFT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.